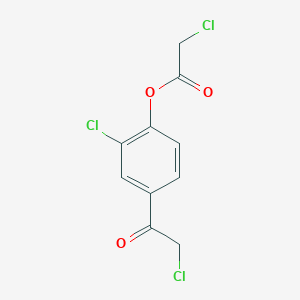![molecular formula C22H15ClN6O B2541208 6-(4-Chlorphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin CAS No. 923147-21-1](/img/structure/B2541208.png)
6-(4-Chlorphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H15ClN6O and its molecular weight is 414.85. The purity is usually 95%.
BenchChem offers high-quality 6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Mittel
Die Verbindung wurde auf ihr Potenzial als Anti-Tuberkulose-Mittel untersucht. Forscher synthetisierten neuartige substituierte N-(6-(4-(Pyrazin-2-carbonyl)piperazin/Homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivate und bewerteten ihre Aktivität gegen Mycobacterium tuberculosis H37Ra. Mehrere Verbindungen zeigten signifikante antituberkulare Aktivität mit IC50-Werten im Bereich von 1,35 bis 2,18 μM .
Optische Eigenschaften
Organische Moleküle, die Pyridin-basierte Strukturen enthalten, sind von Interesse für die Modifizierung und Verbesserung linearer und nichtlinearer optischer Eigenschaften. Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, wurden ähnliche Pyridin-Derivate für Anwendungen wie optisches Schalten, optische Logik, Speichervorrichtungen und Signalverarbeitung untersucht .
Energetische Ionenverbindungen
Eine praktische Synthese von 3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium-Derivaten, einschließlich derer, die mit unserer Verbindung verwandt sind, wurde berichtet. Diese Verbindungen zeigen gute Detonationsleistungen und geringe Empfindlichkeiten, was sie für die Forschung zu energetischen Materialien relevant macht .
Bipyridin-Derivate
Reaktionen, an denen Pyridin-2-ol und Pentafluorpyridin beteiligt sind, führten zur Bildung von 2’,3’,5’,6’-Tetrafluor-2H-1,4’-bipyridin-2-on und 2,3,5,6-Tetrafluor-4-(pyridin-2-yloxy)pyridin. Diese Bipyridin-Derivate könnten Anwendungen in verschiedenen Bereichen haben .
Antimikrobielle Eigenschaften
Neuartige Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amid-Derivate wurden unter Verwendung von Magnesiumoxid-Nanopartikeln als Katalysator synthetisiert. Diese Verbindungen wurden auf ihre pharmakokinetischen Profile, ihre Antikrebsaktivität gegen Lungenkrebszelllinien, ihre antibakterielle und antimykotische Aktivität sowie ihre antioxidativen Eigenschaften untersucht. Einige Derivate zeigten eine zytotoxische Aktivität, die dem Referenzmedikament Imatinib überlegen war .
Heterocyclische Chemie
Die Struktur der Verbindung deutet auf potenzielle Anwendungen in der heterocyclischen Chemie hin. Weitere Studien könnten ihre Reaktivität, Stabilität und Wechselwirkungen mit anderen funktionellen Gruppen untersuchen und zu neuartigen Derivaten mit unterschiedlichen Eigenschaften führen .
Eigenschaften
IUPAC Name |
9-(4-chlorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN6O/c23-15-9-7-13(8-10-15)21-18-19(16-5-1-2-6-17(16)30-21)25-22-26-27-28-29(22)20(18)14-4-3-11-24-12-14/h1-12,20-21H,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSDHRCRCURECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(N4C(=NN=N4)N3)C5=CN=CC=C5)C(O2)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2541129.png)
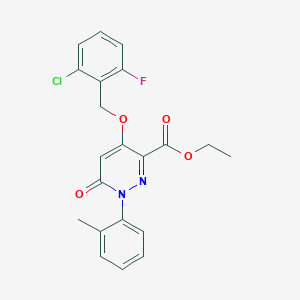
![7-Fluoro-3-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2541132.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541133.png)
![5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2541135.png)
![N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2541138.png)
![2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone](/img/structure/B2541139.png)
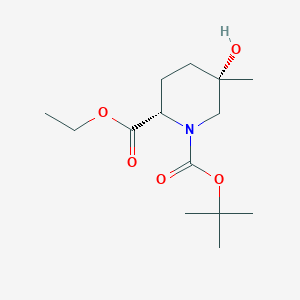
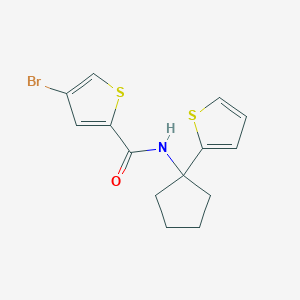
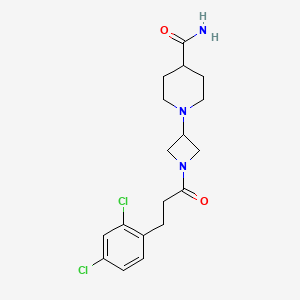
![8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2541146.png)
![N-[3-(methylsulfanyl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2541147.png)
